molecular formula C28H31ClN6O4 B15144342 EGFR-IN-1 hydrochloride

EGFR-IN-1 hydrochloride

Cat. No.: B15144342
M. Wt: 551.0 g/mol
InChI Key: SDTFYMHVYLJYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of EGFR-IN-1 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The preparation method typically includes:

Chemical Reactions Analysis

EGFR-IN-1 hydrochloride undergoes several types of chemical reactions:

    Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EGFR-IN-1 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

EGFR-IN-1 hydrochloride exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking this pathway, the compound effectively inhibits the growth of cancer cells that harbor these mutations .

Comparison with Similar Compounds

EGFR-IN-1 hydrochloride is unique in its high selectivity for the L858R/T790M mutant EGFR. Similar compounds include:

These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its high selectivity for specific EGFR mutations, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C28H31ClN6O4

Molecular Weight

551.0 g/mol

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H

InChI Key

SDTFYMHVYLJYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.